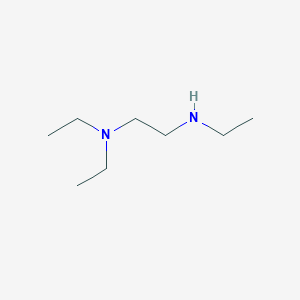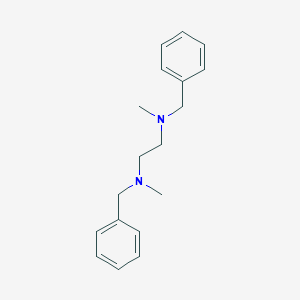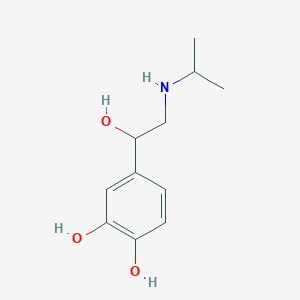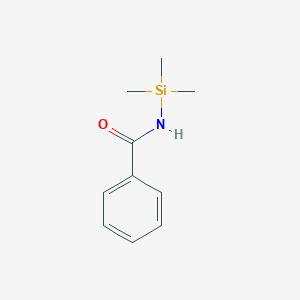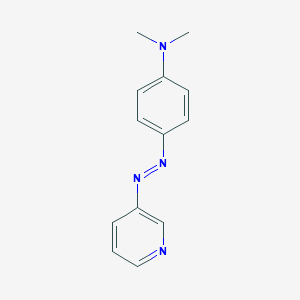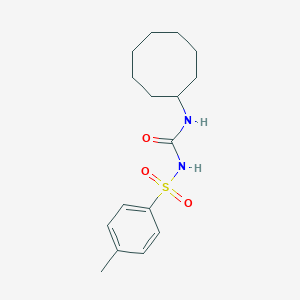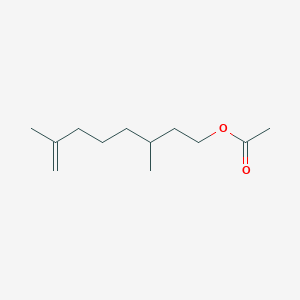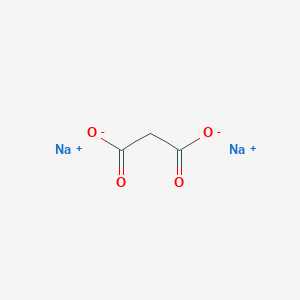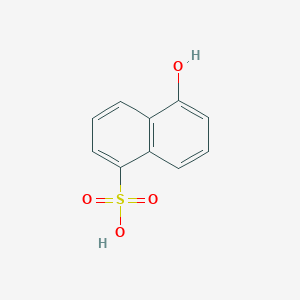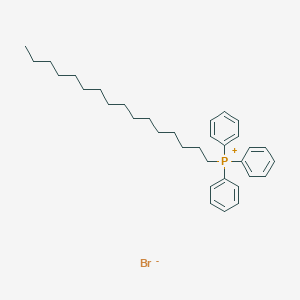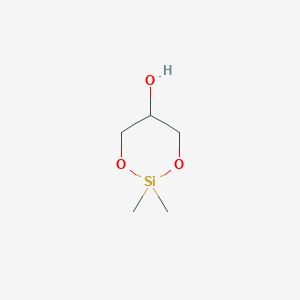
2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol, also known as DMSO or dimethyl sulfoxide, is a widely used organic solvent in scientific research. It is a colorless, odorless, and hygroscopic liquid that has a high boiling point and is miscible with water and many organic solvents. DMSO has been used in a variety of applications, including as a solvent, cryoprotectant, and reducing agent. In
科学研究应用
2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol has been used in a wide range of scientific research applications due to its unique properties. It is commonly used as a solvent for polar and nonpolar compounds, as it can dissolve a wide range of organic and inorganic compounds. This compound is also used as a cryoprotectant for the preservation of cells and tissues, as it can prevent ice formation and cell damage during freezing. Additionally, this compound has been used as a reducing agent in organic synthesis reactions.
作用机制
The mechanism of action of 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol is not fully understood, but it is thought to involve its ability to penetrate cell membranes and interact with proteins and nucleic acids. This compound has been shown to modulate the activity of enzymes and ion channels, as well as alter gene expression in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and organisms. It has been shown to have anti-inflammatory and analgesic properties, as well as antioxidant and free radical scavenging activity. This compound has also been shown to modulate the immune system and improve wound healing.
实验室实验的优点和局限性
2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol has several advantages for use in lab experiments, including its ability to dissolve a wide range of compounds, its cryoprotectant properties, and its reducing agent activity. However, this compound can also have toxic effects on cells and organisms at high concentrations, and can interfere with some assays and experiments.
未来方向
There are several future directions for research on 2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol, including its potential use as a therapeutic agent for a variety of diseases, its mechanism of action in cells and organisms, and its effects on the microbiome and gut health. Additionally, there is a need for further research on the potential toxic effects of this compound and its interactions with other compounds in complex biological systems.
In conclusion, this compound is a versatile and widely used organic solvent in scientific research. Its unique properties make it useful for a variety of applications, including as a solvent, cryoprotectant, and reducing agent. Further research is needed to fully understand its mechanism of action and potential therapeutic applications, as well as its limitations and potential toxic effects.
合成方法
2,2-Dimethyl-1,3-dioxa-2-silacyclohexan-5-ol can be synthesized by the oxidation of dimethyl sulfide using an oxidizing agent such as hydrogen peroxide or oxygen. The reaction is typically carried out in the presence of a catalyst such as silver oxide or copper sulfate. The resulting this compound is purified by distillation or crystallization.
属性
CAS 编号 |
14760-14-6 |
|---|---|
分子式 |
C5H12O3Si |
分子量 |
148.23 g/mol |
IUPAC 名称 |
2,2-dimethyl-1,3,2-dioxasilinan-5-ol |
InChI |
InChI=1S/C5H12O3Si/c1-9(2)7-3-5(6)4-8-9/h5-6H,3-4H2,1-2H3 |
InChI 键 |
PXKUKOZEWCQWRX-UHFFFAOYSA-N |
SMILES |
C[Si]1(OCC(CO1)O)C |
规范 SMILES |
C[Si]1(OCC(CO1)O)C |
其他 CAS 编号 |
14760-14-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



